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Compound of Interest

Compound Name:
2-(3,4-Dimethoxybenzylidene)-1-

indanone

Cat. No.: B11444212 Get Quote

An In-depth Technical Guide to 2-(3,4-
Dimethoxybenzylidene)-1-indanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxybenzylidene)-1-
indanone, a chalcone derivative of interest in medicinal chemistry. The document details its

chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data.

Furthermore, it explores the potential biological activities, focusing on its putative anti-

inflammatory and anticancer mechanisms of action based on evidence from structurally related

compounds. This guide is intended to serve as a foundational resource for professionals

engaged in drug discovery and development, offering detailed experimental methodologies and

conceptual frameworks for future research.

Chemical Identity and Physicochemical Properties
2-(3,4-Dimethoxybenzylidene)-1-indanone is systematically known as (2E)-2-[(3,4-

dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1] It belongs to the indanone class

of compounds, featuring a rigid, planar structure that is of significant interest for scaffold-based

drug design.
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Identifier Value

CAS Number 5706-15-0[2]

Molecular Formula C₁₈H₁₆O₃[1][3]

Molecular Weight 280.32 g/mol [4]

IUPAC Name
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-

inden-1-one[1]

InChIKey FJGZVPFZRZDBNC-NTEUORMPSA-N[3]

Canonical SMILES
COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3

C2=O)OC[3]

Spectroscopic and Crystallographic Data
The structural characterization of 2-(3,4-Dimethoxybenzylidene)-1-indanone is well-

documented through various analytical techniques.

Spectroscopic Data
The following tables summarize the key spectroscopic signatures for the compound.
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Technique Description of Key Peaks

¹H NMR (400 MHz, CDCl₃)

δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H),

7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H),

7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J =

1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s,

5H), 3.88 (s, 3H).[5]

¹³C NMR (100 MHz, CDCl₃)

δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4,

134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2,

113.5, 111.3, 56.0, 32.3.[5]

FT-IR (Thin Film)

1690 cm⁻¹ (C=O stretch), 1513 cm⁻¹ (C=C

aromatic stretch), 1253 cm⁻¹ & 1022 cm⁻¹ (C-O

stretches of methoxy groups).[5]

Mass Spectrometry (EI-MS)
m/z 280.3 [M]⁺, 265.1 [M–CH₃]⁺, 237.0 [M–

COCH₃]⁺.[3]

Crystallographic Data
Single-crystal X-ray diffraction studies have confirmed the compound's solid-state structure.[1]

[3]

Parameter Value

Crystal System Monoclinic[3]

Space Group P2₁/c[3]

Unit Cell Dimensions
a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, β =

98.76°[3]

Experimental Protocols
Synthesis via Solvent-Free Claisen-Schmidt
Condensation
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This protocol describes a green chemistry approach to the synthesis of 2-(3,4-
Dimethoxybenzylidene)-1-indanone.

Materials:

3,4-dimethoxybenzaldehyde

1-indanone

Sodium hydroxide (NaOH), solid

1 M Hydrochloric acid (HCl)

95% Ethanol

Procedure:

Warm 3.0 mmol of 3,4-dimethoxybenzaldehyde in a 25 mL beaker to 60°C until it liquefies.

To the liquefied aldehyde, add 3.0 mmol of 1-indanone and 3.8 mmol of solid NaOH.

Stir the reaction mixture vigorously at 60°C for 30 minutes. The mixture will solidify as the

product forms.

After 30 minutes, allow the mixture to cool to room temperature.

Neutralize the reaction mixture by adding 4 mL of 1 M HCl.

Wash the resulting solid residue with several small aliquots of distilled water.

Isolate the crude product via vacuum filtration. A typical crude yield is approximately 95%.[6]

Recrystallize the crude product from a minimal amount of hot 95% ethanol.

Allow the solution to cool slowly to room temperature and then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry in a vacuum oven. A typical recrystallized yield is around 56%.[6]
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Workflow for Biological Activity Screening
The following workflow outlines the general steps to evaluate the potential anti-inflammatory

and anticancer activities of the compound, based on methodologies used for similar

derivatives.

Anti-Inflammatory Activity Assessment Anticancer Activity Assessment

RAW 264.7 Macrophage Culture

Pre-treatment with Compound
(e.g., 10 µM, 30 min)

Stimulation with LPS
(e.g., 0.5 µg/mL, 24 h)

Collect Supernatant

Measure Cytokines
(TNF-α, IL-6) via ELISA

Determine % Inhibition

Cancer Cell Line Culture
(e.g., MCF-7, MDA-MB-231)

Treatment with Compound
(various concentrations, 48-72 h)

Cytotoxicity Assay (MTT) Cell Cycle Analysis
(Flow Cytometry)

Apoptosis Assay
(Annexin V Staining)

Determine IC50 Value

Click to download full resolution via product page

Figure 1: General workflow for evaluating the biological activities of the title compound.
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Putative Biological Activities and Mechanisms of
Action
While specific quantitative biological data for 2-(3,4-Dimethoxybenzylidene)-1-indanone is

limited in the public domain, extensive research on the 2-benzylidene-1-indanone scaffold

provides strong indications of its potential therapeutic activities.

Anti-Inflammatory Activity
Derivatives of 2-benzylidene-1-indanone have demonstrated potent anti-inflammatory effects.

[7] The primary mechanism is believed to be the inhibition of key pro-inflammatory signaling

pathways.

Putative Mechanism: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4

(TLR4), initiating a downstream cascade that leads to the activation of transcription factor NF-

κB and Mitogen-Activated Protein Kinases (MAPKs) like p38. These pathways are central to

the production of inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that 2-(3,4-
Dimethoxybenzylidene)-1-indanone, like other chalcones, may interfere with this cascade,

potentially by inhibiting the phosphorylation of IκBα or p38 MAPK, thereby preventing the

nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[8]
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Figure 2: Putative anti-inflammatory mechanism via inhibition of NF-κB and p38 MAPK

pathways.

Anticancer Activity
Structurally similar benzylidene indanones have shown significant cytotoxic activity against

various human cancer cell lines.[9] The proposed mechanisms involve the disruption of the cell

cycle and the induction of programmed cell death (apoptosis).

Putative Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction

Many cytotoxic agents function by halting the cell division process at specific checkpoints. For

related indanone derivatives, this often occurs at the G2/M transition, the final checkpoint

before mitosis.[9][10] This arrest is typically mediated by the modulation of key regulatory

proteins, such as cyclin-dependent kinases (e.g., Cdc2/CDK1) and their regulatory partners

(e.g., Cyclin B1).[11] Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway,

characterized by the activation of caspase cascades and the cleavage of essential cellular

proteins like PARP.[9]
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Figure 3: Proposed mechanism of anticancer activity via induction of G2/M cell cycle arrest.
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Conclusion and Future Directions
2-(3,4-Dimethoxybenzylidene)-1-indanone represents a promising chemical scaffold with

well-defined physicochemical properties and a straightforward synthetic route. While direct

biological data is sparse, the extensive evidence from related analogues strongly suggests

potential as an anti-inflammatory and anticancer agent. Future research should focus on

obtaining quantitative biological data (e.g., IC₅₀ values) for this specific compound against a

panel of inflammatory markers and cancer cell lines. Elucidating its precise molecular targets

and confirming its mechanism of action through detailed cell-based assays will be critical for

advancing its potential development as a therapeutic lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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